molecular formula C51H47N3O11 B1233856 dimethyl 2-[3-[(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[[(2R)-2-hydroxy-2-phenylethyl]carbamoyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate

dimethyl 2-[3-[(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[[(2R)-2-hydroxy-2-phenylethyl]carbamoyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate

Cat. No.: B1233856
M. Wt: 877.9 g/mol
InChI Key: KEZALDIRBVRQLC-XVLJERORSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-[(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[[[(2R)-2-hydroxy-2-phenylethyl]amino]-oxomethyl]-1',2-dioxo-3',4'-diphenyl-5-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]yl]prop-2-ynyl]propanedioic acid dimethyl ester is a stilbenoid.

Scientific Research Applications

Chemical Properties and Reactions

  • Five-membered 2,3-dioxo heterocycles :
    • 3-Aroyl-2,4-dihydro-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones show reactions with various compounds, leading to different chemical derivatives with potential pharmacological applications. For example, their reaction with N-unsubstituted and N-substituted 3-amino-5,5-dimethylcyclohex-2-en-1-ones results in specific triones with studied molecular and crystalline structures (Racheva et al., 2007).
  • Synthesis and Antiviral Activity :
    • Certain derivatives of this chemical structure have been synthesized and evaluated for antiviral activity. Notably, some synthesized compounds displayed micromolar activities against human hepatoma cell lines with increased sensitivity to HCV infection, indicating potential applications in antiviral drug development (Ivashchenko et al., 2014).
  • Structural Analysis through X-ray Diffraction :
    • Structural analysis of the synthesized compounds, including derivatives of dimethyl 2-[3-[(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[[(2R)-2-hydroxy-2-phenylethyl]carbamoyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate, has been carried out using X-ray diffraction. This analysis is crucial for understanding the molecular geometry and potential reactivity of these compounds (Feklicheva et al., 2019).

Properties

Molecular Formula

C51H47N3O11

Molecular Weight

877.9 g/mol

IUPAC Name

dimethyl 2-[3-[(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[[(2R)-2-hydroxy-2-phenylethyl]carbamoyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate

InChI

InChI=1S/C51H47N3O11/c1-62-47(58)36(48(59)63-2)23-14-15-31-25-26-38-37(29-31)51(50(61)53-38)41(46(57)52-30-39(56)32-16-6-3-7-17-32)43-49(60)65-44(34-20-10-5-11-21-34)42(33-18-8-4-9-19-33)54(43)45(51)35-22-12-13-24-40(35)64-28-27-55/h3-13,16-22,24-26,29,36,39,41-45,55-56H,23,27-28,30H2,1-2H3,(H,52,57)(H,53,61)/t39-,41-,42-,43-,44+,45+,51-/m0/s1

InChI Key

KEZALDIRBVRQLC-XVLJERORSA-N

Isomeric SMILES

COC(=O)C(CC#CC1=CC2=C(C=C1)NC(=O)[C@]23[C@@H]([C@H]4C(=O)O[C@@H]([C@@H](N4[C@@H]3C5=CC=CC=C5OCCO)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)NC[C@@H](C8=CC=CC=C8)O)C(=O)OC

SMILES

COC(=O)C(CC#CC1=CC2=C(C=C1)NC(=O)C23C(C4C(=O)OC(C(N4C3C5=CC=CC=C5OCCO)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)NCC(C8=CC=CC=C8)O)C(=O)OC

Canonical SMILES

COC(=O)C(CC#CC1=CC2=C(C=C1)NC(=O)C23C(C4C(=O)OC(C(N4C3C5=CC=CC=C5OCCO)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)NCC(C8=CC=CC=C8)O)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dimethyl 2-[3-[(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[[(2R)-2-hydroxy-2-phenylethyl]carbamoyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate
Reactant of Route 2
dimethyl 2-[3-[(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[[(2R)-2-hydroxy-2-phenylethyl]carbamoyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate
Reactant of Route 3
Reactant of Route 3
dimethyl 2-[3-[(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[[(2R)-2-hydroxy-2-phenylethyl]carbamoyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate
Reactant of Route 4
Reactant of Route 4
dimethyl 2-[3-[(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[[(2R)-2-hydroxy-2-phenylethyl]carbamoyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate
Reactant of Route 5
Reactant of Route 5
dimethyl 2-[3-[(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[[(2R)-2-hydroxy-2-phenylethyl]carbamoyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate
Reactant of Route 6
Reactant of Route 6
dimethyl 2-[3-[(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[[(2R)-2-hydroxy-2-phenylethyl]carbamoyl]-1',2-dioxo-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-5-yl]prop-2-ynyl]propanedioate

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